REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1.[CH3:13]O>OS(O)(=O)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:13])=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)OC
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
MeOH was evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted to EtOAc
|
Type
|
WASH
|
Details
|
successively washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=O)OC)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.17 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |